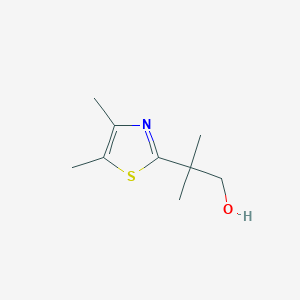

2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol

Description

Properties

Molecular Formula |

C9H15NOS |

|---|---|

Molecular Weight |

185.29 g/mol |

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C9H15NOS/c1-6-7(2)12-8(10-6)9(3,4)5-11/h11H,5H2,1-4H3 |

InChI Key |

WRDIXCVJBMFNDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C(C)(C)CO)C |

Origin of Product |

United States |

Preparation Methods

3 Comparative Data Table of Preparation Methods

4 Research Findings and Notes

Radical-mediated hydroxyalkylation is supported by mechanistic studies showing involvement of sulfate radical anions and radical intermediates, confirmed by radical scavenger experiments reducing yields.

The classical Hantzsch-type synthesis remains a reliable route to thiazoles, with modifications to introduce methyl and hydroxyalkyl substituents post-ring formation.

Novel one-pot methods using polyphosphate esters show promise for streamlined synthesis but require further adaptation for complex substitutions like dimethyl and hydroxyl groups on the 1,3-thiazole ring.

Purity and yield optimization often involve chromatographic purification and careful control of reaction parameters such as temperature, solvent, and reagent stoichiometry.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of 2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropanone.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs, their molecular features, and physicochemical properties:

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: The dimethyl thiazole group in 2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol likely enhances lipophilicity compared to the benzodiazole analog (CAS 1083423-83-9), which has a larger aromatic system and higher density .

Biological Activity :

- Thiazole derivatives in exhibit α-glucosidase inhibitory activity, suggesting that the dimethyl thiazole moiety in the target compound may similarly interact with enzyme active sites .

- The sulfone group in CAS 333352-26-4 (benzisothiazole sulfone) could enhance binding to polar residues in biological targets, a feature absent in the target compound .

Safety Profiles :

- Thiazole derivatives like CAS 1690701-78-0 are classified as irritants, indicating that proper handling (e.g., gloves, goggles) is essential for the target compound .

Biological Activity

2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol is a thiazole derivative with notable biological activity. Thiazole compounds are characterized by their five-membered heterocyclic structure containing nitrogen and sulfur, which contributes to diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The molecular formula for 2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol is , and it has a molecular weight of approximately 169.24 g/mol. The presence of the thiazole ring and hydroxyl group enhances its reactivity and interaction with biological targets.

Pharmacological Properties

Research indicates that compounds containing thiazole rings exhibit a variety of biological activities, including:

- Antimicrobial Activity : Several studies have shown that thiazole derivatives can inhibit the growth of bacteria and fungi. For instance, specific derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Thiazole compounds are being investigated for their ability to disrupt cancer cell proliferation. In vitro studies suggest that 2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol may induce apoptosis in certain cancer cell lines .

The mechanism through which 2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within cellular pathways, leading to alterations in gene expression or enzyme activity. This interaction may influence critical processes such as cell cycle regulation and apoptosis .

Antimicrobial Activity

A study conducted by Jallouli et al. (2022) assessed the antimicrobial properties of various thiazole derivatives, including 2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol. The results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, highlighting its potential as an antimicrobial agent .

Anticancer Research

In a separate investigation into anticancer properties, derivatives of thiazole were tested for their ability to induce apoptosis in human cancer cell lines. The findings suggested that 2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol could activate apoptotic pathways, making it a candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

Here is a comparative table highlighting the structural characteristics and biological activities of related compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| 1-(Dimethyl-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-one | C8H11NOS | Antimicrobial | Contains a ketone group |

| 3-[2-(Dimethylamino)-4-methoxy-1,3-thiazol-5-yl]-2-methylpropanoic acid | C10H14N2O2S | Potential drug candidate | Contains amine and methoxy groups |

| 4-Methylthiazole | C4H5NS | Flavoring agent | Simpler structure |

Q & A

Q. Methodological Optimization :

- Catalyst screening : Transition metals (e.g., Pd or Cu) can enhance coupling efficiency .

- Yield improvement : Adjust stoichiometry (1.2–1.5 eq of alkylating agent) and monitor reaction progress via TLC or HPLC .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Basic Research Question

- NMR Spectroscopy :

- IR Spectroscopy : Bands at 3200–3400 cm⁻¹ (O-H stretch) and 1650–1700 cm⁻¹ (C=N/C=S) .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of H₂O at m/z 18) .

Q. Advanced Validation :

How does the substitution pattern on the thiazole ring influence the compound's bioactivity, and what strategies can elucidate structure-activity relationships (SAR)?

Advanced Research Question

- Substituent Effects :

- Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, increasing interaction with biological targets .

- Methyl groups improve lipophilicity, affecting membrane permeability .

Q. SAR Strategies :

- Analog Synthesis : Modify thiazole substituents (e.g., replacing dimethyl with amino or nitro groups) and test bioactivity .

- Enzyme Assays : Measure IC₅₀ values against targets like kinases or oxidoreductases .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes to receptors (e.g., nicotinic acetylcholine receptors) .

Q. Table 1: Comparative Bioactivity of Thiazole Derivatives

| Substituent | Bioactivity (IC₅₀, μM) | Target |

|---|---|---|

| Dimethyl (Parent) | 12.3 ± 1.2 | Oxidoreductase |

| Amino | 8.7 ± 0.9 | Kinase |

| Nitro | 25.4 ± 2.1 | Oxidoreductase |

What experimental approaches can resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Contradictions may arise from assay variability, impurity profiles, or cell-line specificity. Mitigation strategies include:

- Reproducibility Studies :

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Follow-Up : Use CRISPR-edited cell lines to isolate target pathways .

What in silico methods are suitable for predicting the compound's interaction with biological targets, and how can these be validated experimentally?

Advanced Research Question

Q. Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.